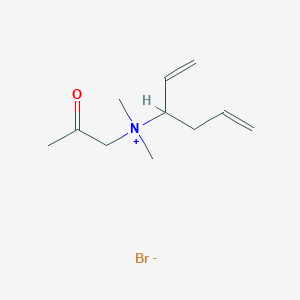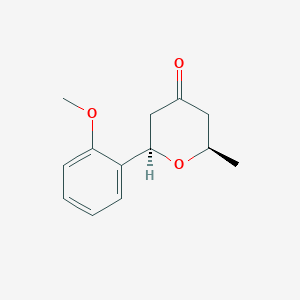![molecular formula C12H16N2O2S B14377161 1-[2-(Methanesulfinyl)ethyl]-4-phenylimidazolidin-2-one CAS No. 90032-39-6](/img/structure/B14377161.png)
1-[2-(Methanesulfinyl)ethyl]-4-phenylimidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Methanesulfinyl)ethyl]-4-phenylimidazolidin-2-one is an organic compound with a unique structure that combines a methanesulfinyl group, an ethyl chain, a phenyl ring, and an imidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Methanesulfinyl)ethyl]-4-phenylimidazolidin-2-one typically involves multiple steps, starting with the preparation of the imidazolidinone core. One common method involves the reaction of phenyl isocyanate with ethylenediamine to form the imidazolidinone ring. The methanesulfinyl group can be introduced through the oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Methanesulfinyl)ethyl]-4-phenylimidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to its corresponding thioether using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thioether derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
1-[2-(Methanesulfinyl)ethyl]-4-phenylimidazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(Methanesulfinyl)ethyl]-4-phenylimidazolidin-2-one involves its interaction with specific molecular targets. The methanesulfinyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. The phenyl ring and imidazolidinone core may contribute to the compound’s binding affinity and specificity for certain enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Mesoridazine: A phenothiazine derivative with a similar methanesulfinyl group.
Thioridazine: Another phenothiazine with structural similarities.
Uniqueness
1-[2-(Methanesulfinyl)ethyl]-4-phenylimidazolidin-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike mesoridazine and thioridazine, which are primarily used as antipsychotic drugs, this compound has broader applications in scientific research and industry.
Properties
CAS No. |
90032-39-6 |
|---|---|
Molecular Formula |
C12H16N2O2S |
Molecular Weight |
252.33 g/mol |
IUPAC Name |
1-(2-methylsulfinylethyl)-4-phenylimidazolidin-2-one |
InChI |
InChI=1S/C12H16N2O2S/c1-17(16)8-7-14-9-11(13-12(14)15)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,13,15) |
InChI Key |
ZMMMQJYDAACFRG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)CCN1CC(NC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


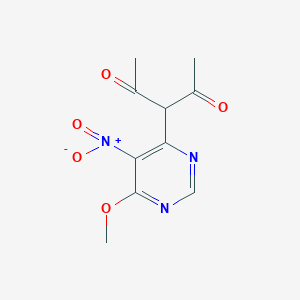
![Propan-2-yl {3-ethyl-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14377103.png)
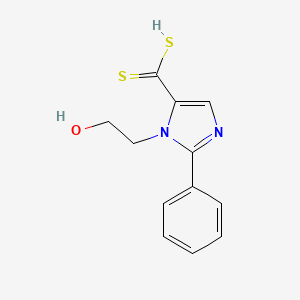
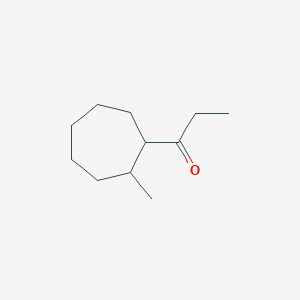
![2-O-[2-[2-(2-octoxycarbonylbenzoyl)oxyethoxy]ethyl] 1-O-octyl benzene-1,2-dicarboxylate](/img/structure/B14377119.png)
![4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine](/img/structure/B14377123.png)
![2-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14377129.png)
![8-{(E)-[(3-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid](/img/structure/B14377136.png)
![2,2,2-Trichloro-N,N-diethyl-1-[(trimethylgermyl)oxy]ethan-1-amine](/img/structure/B14377139.png)
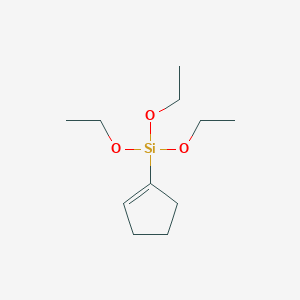
![2-[1-(Thiophen-2-yl)ethylidene]-1,3-dithiane](/img/structure/B14377149.png)
![[Benzyl(phenyl)amino]propanedioic acid](/img/structure/B14377153.png)
